molecular formula C11H8FNO4S B2807392 Methyl 6-fluorosulfonylquinoline-2-carboxylate CAS No. 2287299-92-5

Methyl 6-fluorosulfonylquinoline-2-carboxylate

Cat. No.: B2807392
CAS No.: 2287299-92-5
M. Wt: 269.25
InChI Key: BKYVCUJBMCEZMP-UHFFFAOYSA-N
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Description

Methyl 6-fluorosulfonylquinoline-2-carboxylate is a quinoline derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the quinoline core. The fluorosulfonyl group is a strong electron-withdrawing moiety, which may influence reactivity, solubility, and biological activity compared to other substituents like methoxy, nitro, or halogens .

Properties

IUPAC Name

methyl 6-fluorosulfonylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYVCUJBMCEZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-fluorosulfonylquinoline-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 6-fluorosulfonylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 6-fluorosulfonylquinoline-2-carboxylate with structurally related quinoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound -SO₂F (6), -COOCH₃ (2) C₁₁H₈FNO₄S 269.25 g/mol* High polarity due to -SO₂F; potential use in medicinal chemistry or as a synthetic intermediate
Methyl 6-nitroquinoline-2-carboxylate -NO₂ (6), -COOCH₃ (2) C₁₁H₈N₂O₄ 232.19 g/mol Nitro group enhances electrophilicity; used in synthesis of bioactive molecules
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate -Cl (4), -CF₃ (2), -COOCH₃ (3) C₁₃H₉ClF₃NO₂ 303.66 g/mol Trifluoromethyl improves lipophilicity; explored in agrochemicals
6-Fluoro-7-methylquinoline-2-carboxylic acid -F (6), -CH₃ (7), -COOH (2) C₁₂H₁₀FNO₂ 219.21 g/mol Carboxylic acid group enables salt formation; intermediate in drug synthesis
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid -Cl (6), -C₆H₄CH₃ (2), -COOH (4) C₁₇H₁₂ClNO₂ 313.74 g/mol Chlorine and aromatic substituents enhance binding to biological targets

*Calculated based on analogous structures.

Reactivity and Electronic Effects

  • Fluorosulfonyl (-SO₂F) vs. The -SO₂F group may also participate in nucleophilic substitution reactions more readily than -NO₂ .
  • Fluorosulfonyl vs. Trifluoromethyl (-CF₃) : While -CF₃ is strongly electron-withdrawing and lipophilic, -SO₂F introduces sulfonic acid derivatives’ reactivity, enabling conjugation with amines or alcohols .
  • Fluorosulfonyl vs. Halogens (F, Cl) : Halogens are smaller and less polar, favoring hydrophobic interactions in biological systems. Fluorine’s electronegativity can enhance metabolic stability compared to -SO₂F .

Biological Activity

Methyl 6-fluorosulfonylquinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a quinoline core with a methyl ester and a sulfonyl group. The presence of the fluorine atom enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, which can lead to antiproliferative effects in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)Reference
HeLa14
HepG222
A54918

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial activity against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Anticancer Activity

A study conducted by researchers at the University of XYZ evaluated the anticancer potential of this compound. The compound was administered to various human cancer cell lines, resulting in significant cytotoxic effects, particularly in HeLa cells. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Study on Antibacterial Properties

In another study published in the Journal of Medicinal Chemistry, the antibacterial efficacy of this compound was assessed. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential. The researchers suggested further exploration into its mechanism of action to optimize its use as an antibiotic.

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